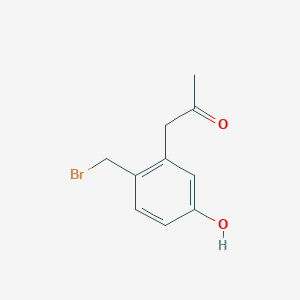

1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one

Description

1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one is an aromatic ketone derivative featuring a bromomethyl (-CH2Br) substituent at the 2-position and a hydroxyl (-OH) group at the 5-position of the phenyl ring, with a propan-2-one (acetone) moiety. This compound combines electrophilic (bromomethyl) and nucleophilic (hydroxyl) functional groups, making it a versatile intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions. Its molecular formula is C10H11BrO2, with a molecular weight of 243.10 (estimated based on structural analogs in and ). The hydroxyl group enhances solubility in polar solvents, while the bromomethyl group offers reactivity for further derivatization, such as coupling reactions in medicinal chemistry or materials science .

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-5-hydroxyphenyl]propan-2-one |

InChI |

InChI=1S/C10H11BrO2/c1-7(12)4-9-5-10(13)3-2-8(9)6-11/h2-3,5,13H,4,6H2,1H3 |

InChI Key |

RKIOVSXWHCIGOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(2-methyl-5-hydroxyphenyl)propan-2-one using bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the bromine selectively substituting the methyl group to form the bromomethyl derivative.

Industrial Production Methods

Industrial production of 1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The bromomethyl group can be reduced to a methyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium thiolate.

Major Products Formed

Oxidation: Formation of 1-(2-formyl-5-hydroxyphenyl)propan-2-one.

Reduction: Formation of 1-(2-methyl-5-hydroxyphenyl)propan-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the modification of enzyme activity or protein function, thereby exerting its biological effects.

Comparison with Similar Compounds

1-[2-(Bromomethyl)phenyl]propan-2-one

- Molecular Formula : C10H11BrO

- Molecular Weight : 227.10

- Key Differences : Lacks the 5-hydroxyl group present in the target compound. The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, impacting solubility (e.g., lower water solubility) and reactivity in oxidative or acidic conditions .

1-(Bromomethyl)-2,3,4-trifluorobenzene

- Molecular Formula : C7H4BrF3

- Molecular Weight : 225.01

- Key Differences : Replaces the hydroxyl and ketone groups with trifluoromethyl substituents. The electron-withdrawing fluorine atoms increase the electrophilicity of the bromomethyl group, accelerating nucleophilic substitution reactions compared to the target compound. However, the lack of a ketone moiety limits its utility in condensation reactions .

Methyl 5-(bromomethyl)-2-fluorobenzoate

- Molecular Formula : C9H8BrFO2

- Molecular Weight : 263.07

- Key Differences : Contains an ester group (COOCH3) and fluorine substituent. The ester group introduces stability against nucleophilic attack at the carbonyl carbon, contrasting with the reactive ketone in the target compound. The fluorine atom further enhances electrophilic aromatic substitution (EAS) reactivity .

Analogs with Hydroxyphenyl-Ketone Moieties

1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)

- Molecular Formula : C11H12O4

- Molecular Weight : 208.21

- Key Differences: Features an acetylated hydroxyl group and an ether linkage. The ether group reduces acidity (pKa ~10 vs. ~8 for phenolic -OH in the target compound) and alters regioselectivity in EAS. The acetyl group provides a site for further functionalization (e.g., Claisen condensations) .

1-[4-(4-Bromobutoxy)-2-hydroxy-5-(2-propenyl)phenyl]ethanone

- Molecular Formula : C16H19BrO3

- Molecular Weight : 339.23

- Key Differences : Incorporates a longer bromoalkoxy chain (4-bromobutoxy) and an allyl group. The extended alkyl chain increases lipophilicity, enhancing membrane permeability in biological systems. The allyl group enables Diels-Alder reactions, a pathway unavailable to the target compound .

Physicochemical and Reactivity Comparison

| Compound | Molecular Weight | Solubility (Polar Solvents) | Key Reactivity |

|---|---|---|---|

| Target Compound | 243.10 | Moderate (due to -OH) | Nucleophilic substitution (Br), keto-enol tautomerism, oxidation of -OH |

| 1-[2-(Bromomethyl)phenyl]propan-2-one | 227.10 | Low | SN2 reactions (Br), Friedel-Crafts alkylation |

| Methyl 5-(bromomethyl)-2-fluorobenzoate | 263.07 | Low (ester dominates) | Ester hydrolysis, electrophilic substitution (F-directing) |

| 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one | 208.21 | High | Acetyl group reactions (e.g., condensation), ether cleavage under strong acid |

Biological Activity

1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique chemical structure, characterized by a bromomethyl group attached to a hydroxyphenyl ring along with a propan-2-one moiety, contributes to its potential therapeutic applications.

- Molecular Formula : C10H11BrO2

- Molecular Weight : 243.10 g/mol

- Functional Groups : Bromomethyl, Hydroxyphenyl, Ketone

The presence of the hydroxy group facilitates hydrogen bonding interactions, which may enhance the compound's binding affinity to various biological targets, including enzymes and receptors .

Antimicrobial Properties

Research indicates that 1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function due to its electrophilic bromomethyl group, which can react with nucleophiles in biological systems .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. The hydroxy group may play a critical role in enhancing the compound's interaction with cancer cell receptors, promoting its therapeutic efficacy .

Case Study: Anticancer Efficacy

A study conducted on the effects of 1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The study utilized various concentrations of the compound and assessed cell viability using MTT assays. The results indicated a dose-dependent response, highlighting its potential as an effective anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 55 |

| 50 | 30 |

| 100 | 10 |

Antimicrobial Efficacy Against Bacterial Strains

In vitro studies have shown that 1-(2-(Bromomethyl)-5-hydroxyphenyl)propan-2-one exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values observed for different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Bacillus subtilis | 10 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.